molecular formula C21H19N3O4 B11490815 2-[2-(7-ethyl-2-methyl-1H-indol-3-yl)ethyl]-5-nitro-1H-isoindole-1,3(2H)-dione

2-[2-(7-ethyl-2-methyl-1H-indol-3-yl)ethyl]-5-nitro-1H-isoindole-1,3(2H)-dione

Cat. No.: B11490815
M. Wt: 377.4 g/mol
InChI Key: QPJUMVRWWVGROH-UHFFFAOYSA-N
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Description

2-[2-(7-ethyl-2-methyl-1H-indol-3-yl)ethyl]-5-nitro-1H-isoindole-1,3(2H)-dione is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a unique structure combining an indole moiety with a nitro-substituted isoindole, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(7-ethyl-2-methyl-1H-indol-3-yl)ethyl]-5-nitro-1H-isoindole-1,3(2H)-dione typically involves multiple steps, starting from commercially available precursors. One common method involves the Fischer indole synthesis, where an aryl hydrazine reacts with a ketone under acidic conditions to form the indole core

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and controlled reaction conditions to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

2-[2-(7-ethyl-2-methyl-1H-indol-3-yl)ethyl]-5-nitro-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-[2-(7-ethyl-2-methyl-1H-indol-3-yl)ethyl]-5-nitro-1H-isoindole-1,3(2H)-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-[2-(7-ethyl-2-methyl-1H-indol-3-yl)ethyl]-5-nitro-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, contributing to its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-(7-ethyl-2-methyl-1H-indol-3-yl)ethyl]-5-nitro-1H-isoindole-1,3(2H)-dione is unique due to its combination of an indole and isoindole ring system with a nitro substitution. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

Molecular Formula

C21H19N3O4

Molecular Weight

377.4 g/mol

IUPAC Name

2-[2-(7-ethyl-2-methyl-1H-indol-3-yl)ethyl]-5-nitroisoindole-1,3-dione

InChI

InChI=1S/C21H19N3O4/c1-3-13-5-4-6-16-15(12(2)22-19(13)16)9-10-23-20(25)17-8-7-14(24(27)28)11-18(17)21(23)26/h4-8,11,22H,3,9-10H2,1-2H3

InChI Key

QPJUMVRWWVGROH-UHFFFAOYSA-N

Canonical SMILES

CCC1=C2C(=CC=C1)C(=C(N2)C)CCN3C(=O)C4=C(C3=O)C=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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